ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate
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Overview
Description
Ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom bonded to a hydrogen atom or an organic group. This compound features a chlorophenyl group, which is a benzene ring substituted with a chlorine atom, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate typically involves the condensation reaction between ethyl acetoacetate and 4-chlorophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Reactants: Ethyl acetoacetate and 4-chlorophenylhydrazine.
Catalyst: Acid catalyst (e.g., hydrochloric acid).
Conditions: Reflux in an appropriate solvent (e.g., ethanol).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-2-[2-(4-bromophenyl)hydrazinylidene]propanoate: Similar structure with a bromine atom instead of chlorine.
Ethyl (2Z)-2-[2-(4-methylphenyl)hydrazinylidene]propanoate: Similar structure with a methyl group instead of chlorine.
Uniqueness
Ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
5296-86-6 |
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Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3/b13-8- |
InChI Key |
TZUIRWBUCNJLAC-JYRVWZFOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/C |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C |
Origin of Product |
United States |
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